molecular formula C7H4FNO2 B1313752 5-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 99822-23-8

5-Fluorobenzo[d]isoxazol-3(2H)-one

Cat. No. B1313752
CAS RN: 99822-23-8
M. Wt: 153.11 g/mol
InChI Key: SZEAMAWNIMHBOE-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d]isoxazol-3(2H)-one is a heterocyclic organic compound . It has a molecular weight of 152.13 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 5-fluoro-1,2-benzisoxazol-3-amine . The InChI code is 1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) .

It should be stored at 2-8 degrees Celsius . The compound is solid in physical form .

Scientific Research Applications

Transannulation of Benzo[d]isoxazol-3-amine

  • Methods of Application: The reaction conditions involved using 1a (0.5 mmol, 1.0 equiv.), 2a (0.5 mmol, 1.0 equiv.), 3a (0.5 mmol, 1.0 equiv.) and I2 heated in solvent (2 mL) for 5 hours .
  • Results or Outcomes: The products were obtained in isolated yields. The reaction conditions were optimized, and a mechanistic study was conducted. The molecular structure of 4a was determined through crystallographic data .

Antiplatelet Activity of Serotonin 5-HT2A Receptor Antagonists

  • Summary of Application: 6-fluorobenzo[d]isoxazole derivatives, which include “5-Fluorobenzo[d]isoxazol-3(2H)-one”, have shown promising antiplatelet activity in various in vitro models of platelet aggregation. They also limit serotonin-induced vasoconstriction .
  • Methods of Application: In vitro studies were conducted to test the antiplatelet activity of these compounds .
  • Results or Outcomes: Compound AZ928 showed in vitro activity greater than the clinically approved drug sarpogrelate .

Safety And Hazards

The safety information for the compound includes pictograms, signal words, hazard statements, and precautionary statements, which are not specified in the search results .

properties

IUPAC Name

5-fluoro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEAMAWNIMHBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459717
Record name 5-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorobenzo[d]isoxazol-3(2H)-one

CAS RN

99822-23-8
Record name 5-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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